Cas no 101091-67-2 (1-ethyl-3-(4-nitrophenyl)-1-phenylurea)
101091-67-2 structure
Product Name:1-ethyl-3-(4-nitrophenyl)-1-phenylurea
CAS No:101091-67-2
MF:C15H15N3O3
MW:285.297903299332
CID:1130956
PubChem ID:14173602
Update Time:2025-04-20
1-ethyl-3-(4-nitrophenyl)-1-phenylurea Chemical and Physical Properties
Names and Identifiers
-
- 1-ethyl-3-(4-nitrophenyl)-1-phenylurea
- 1-Aethyl-1-phenyl-3-<
- 4-nitro-phenyl>
- -harnstoff
- CTK0G8447
- N-ethyl-N'-(4-nitro-phenyl)-N-phenyl-urea
- Urea, N-ethyl-N'-(4-nitrophenyl)-N-phenyl-
- ACMC-20m45m
- N-Aethyl-N'-(4-nitro-phenyl)-N-phenyl-harnstoff
- AGN-PC-000JGT
- 1-Aethyl-1-phenyl-3-< 4-nitro-phenyl> -harnstoff; CTK0G8447; N-ethyl-N'-(4-nitro-phenyl)-N-phenyl-urea; Urea, N-ethyl-N'-(4-nitrophenyl)-N-phenyl-; ACMC-20m45m; N-Aethyl-N'-(4-nitro-phenyl)-N-phenyl-harnstoff; AGN-PC-000JGT;
- 101091-67-2
- DTXSID00556936
- N-Ethyl-N'-(4-nitrophenyl)-N-phenylurea
-
- Inchi: 1S/C15H15N3O3/c1-2-17(13-6-4-3-5-7-13)15(19)16-12-8-10-14(11-9-12)18(20)21/h3-11H,2H2,1H3,(H,16,19)
- InChI Key: CIHPZFSLVZJINP-UHFFFAOYSA-N
- SMILES: O=C(NC1C=CC(=CC=1)[N+](=O)[O-])N(C1C=CC=CC=1)CC
Computed Properties
- Exact Mass: 285.11145
- Monoisotopic Mass: 285.11134135g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 78.2Ų
Experimental Properties
- PSA: 75.48
- LogP: 4.24940
1-ethyl-3-(4-nitrophenyl)-1-phenylurea Related Literature
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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